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Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical

mediator of inflammation and programmed cell death pathways, including necroptosis and

apoptosis. Its central role in cellular stress and inflammatory signaling has made it an attractive

therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.

Several small molecule inhibitors of RIPK1 have entered clinical trials, aiming to modulate its

kinase activity and thereby reduce inflammation and cell death. This guide provides a

comparative analysis of the key RIPK1 inhibitors that have undergone clinical investigation,

summarizing their performance, outlining the experimental methodologies used to assess their

effects, and visualizing the underlying biological pathways and drug development processes.

Overview of RIPK1 Signaling
RIPK1 is a multifaceted protein that, depending on the cellular context and post-translational

modifications, can initiate divergent signaling cascades. Upon stimulation of death receptors

such as Tumor Necrosis Factor Receptor 1 (TNFR1), RIPK1 can either promote cell survival

and inflammation through the NF-κB pathway or trigger programmed cell death via apoptosis or

necroptosis. RIPK1 inhibitors are primarily designed to block its kinase activity, which is

essential for the induction of necroptosis.
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Caption: RIPK1 Signaling Pathway and Point of Inhibition.
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Comparative Tables of RIPK1 Inhibitors in Clinical
Trials
The following tables summarize the publicly available data for prominent RIPK1 inhibitors that

have been evaluated in clinical studies. It is important to note that direct comparative trials

between these inhibitors have not been conducted, and much of the development for these

early-generation compounds has been discontinued.

Table 1: GSK2982772 (GlaxoSmithKline)
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Indication Phase
Dosing

Regimen

Key Efficacy

Outcomes

Safety &

Tolerability

Developmen

t Status

Rheumatoid

Arthritis
II

60 mg BID or

TID for 84

days

No significant

differences

from placebo

in DAS28-

CRP scores,

ACR20/50/70

response, or

rates of

remission.[1]

Generally

well-

tolerated.

Most adverse

events were

mild to

moderate.[1]

Discontinued

for this

indication.[1]

Psoriasis II

60 mg BID or

TID for 84

days

Plaque

Lesion

Severity Sum

showed some

improvement

with the BID

regimen

compared to

placebo.[1]

However, a

subsequent

study with

higher doses

did not show

meaningful

clinical

improvement

s.

Well-tolerated

with mild

adverse

events being

most

common.[1]

Discontinued

for this

indication.

Ulcerative

Colitis

IIa 60 mg TID for

42 days

(followed by

open-label

extension)

No significant

differences in

efficacy

(histological

activity,

clinical

activity,

Generally

well-tolerated

with no major

safety

concerns

identified.

Headache

Discontinued

for this

indication.
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quality-of-life)

were

observed

between the

treatment and

placebo

groups.[1][2]

was the most

frequently

reported

adverse

event.[2]

Table 2: DNL747 / SAR443060 (Denali Therapeutics &
Sanofi)
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Indication Phase
Dosing

Regimen

Key

Outcomes

Safety &

Tolerability

Developmen

t Status

Healthy

Volunteers
I

Single and

multiple

ascending

doses

Met all safety,

pharmacokin

etic, and

pharmacodyn

amic

endpoints.

Showed CNS

penetration

and robust

target

engagement.

[3][4]

Generally

well-tolerated

with no

serious

adverse

events at the

tested doses.

[3]

Discontinued.

Alzheimer's

Disease
Ib

50 mg BID for

28 days

Demonstrate

d CNS

penetration

and target

engagement

(median

peripheral

pRIPK1

inhibition of

81.83% at

trough).[5]

Safe and

well-tolerated

for up to 28

days.[5]

Discontinued

due to long-

term

preclinical

toxicology

findings.[5][6]

Amyotrophic

Lateral

Sclerosis

(ALS)

Ib
50 mg BID for

28 days

Showed CNS

penetration

and target

engagement

(median

peripheral

pRIPK1

inhibition of

65.92% at

trough).[5][7]

Safe and

well-tolerated

for up to 28

days.[5][7]

Discontinued

due to long-

term

preclinical

toxicology

findings.[5][6]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.globenewswire.com/news-release/2018/11/19/1654103/0/en/Denali-Therapeutics-Announces-Positive-Clinical-Results-With-Its-Lead-RIPK1-Inhibitor-Molecule-and-Intention-to-Initiate-Patient-Studies-in-Multiple-Indications-in-Collaboration-Wi.html
https://www.bioworld.com/articles/668713-denali-reports-promising-phase-i-outcomes-with-ripk1-inhibitor-dnl-747?v=preview
https://www.globenewswire.com/news-release/2018/11/19/1654103/0/en/Denali-Therapeutics-Announces-Positive-Clinical-Results-With-Its-Lead-RIPK1-Inhibitor-Molecule-and-Intention-to-Initiate-Patient-Studies-in-Multiple-Indications-in-Collaboration-Wi.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9372423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9372423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9372423/
https://pubmed.ncbi.nlm.nih.gov/35649245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9372423/
https://chdr.nl/medialibrary/library/downloads/CHDR_Poster_RIPK1_28Sep2021_final.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9372423/
https://chdr.nl/medialibrary/library/downloads/CHDR_Poster_RIPK1_28Sep2021_final.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9372423/
https://pubmed.ncbi.nlm.nih.gov/35649245/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: DNL788 / SAR443820 (Denali Therapeutics &
Sanofi)

Indication Phase
Dosing

Regimen

Key Efficacy

Outcomes

Safety &

Tolerability

Developmen

t Status

Amyotrophic

Lateral

Sclerosis

(ALS)

II (HIMALAYA

trial)

Oral, twice

daily for 24

weeks

Failed to

meet the

primary

endpoint of

change from

baseline in

the ALS

Functional

Rating Scale-

Revised

(ALSFRS-R).

[8][9][10][11]

[12]

Detailed

safety and

efficacy data

are to be

presented at

a future

scientific

forum.[9][12]

Failed to

meet primary

endpoint.

Future

development

for ALS is

uncertain.[12]

Multiple

Sclerosis
II Not specified - - Ongoing.

Table 4: GSK3145095 (GlaxoSmithKline)
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Indication Phase
Dosing

Regimen

Key

Outcomes

Safety &

Tolerability

Developmen

t Status

Pancreatic

Cancer &

other Solid

Tumors

I/II

Dose

escalation,

monotherapy

and in

combination

with

pembrolizum

ab

Preclinical

data

suggested

potential to

modulate the

tumor

microenviron

ment.[13][14]

[15] Clinical

data on

efficacy is not

publicly

available.

To be

evaluated in

the clinical

trial.

Terminated

following an

internal

portfolio

review.[15]

Experimental Protocols
Detailed experimental protocols from specific clinical trials are often proprietary. However, the

following sections describe the standard methodologies for the key assessments used in the

evaluation of RIPK1 inhibitors.

RIPK1 Target Engagement Assays
The primary goal of a RIPK1 inhibitor is to bind to its target and inhibit its kinase activity.

Measuring this "target engagement" is crucial in early-phase clinical trials.

Phospho-RIPK1 (pS166) Inhibition Assay:

Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole

blood samples collected from trial participants.

Ex Vivo Stimulation: PBMCs are stimulated with a combination of agents (e.g., a SMAC

mimetic and a pan-caspase inhibitor) to induce RIPK1 autophosphorylation at serine 166

(pS166), a marker of its activation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.TPS4165
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580371/
https://ichgcp.net/clinical-trials-registry/NCT03681951
https://ichgcp.net/clinical-trials-registry/NCT03681951
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lysis and Detection: Cells are lysed, and the levels of pS166-RIPK1 and total RIPK1 are

quantified using immunoassays such as ELISA or Meso Scale Discovery (MSD).

Quantification: The percentage of pRIPK1 inhibition is calculated by comparing the

pRIPK1/total RIPK1 ratio in post-dose samples to pre-dose baseline levels. For DNL747,

this method demonstrated robust peripheral target engagement.[5][6]

Cellular Thermal Shift Assay (CETSA®):

Principle: This method is based on the principle that drug binding to a target protein

stabilizes it against heat-induced denaturation.

Procedure: Whole blood or isolated cells are treated with the inhibitor, heated to a range of

temperatures, and then lysed.

Analysis: The amount of soluble (non-denatured) RIPK1 remaining at each temperature is

quantified by immunoassays. A shift in the melting curve to a higher temperature in the

presence of the drug indicates target engagement. This method can be used for preclinical

and clinical drug development.[16]

Clinical Efficacy Scoring Systems
Disease Activity Score in 28 Joints (DAS28-CRP):

Application: Used to assess disease activity in Rheumatoid Arthritis.

Components: The score is calculated using a formula that includes:

Number of tender joints (out of 28).

Number of swollen joints (out of 28).

C-reactive protein (CRP) level (a marker of inflammation) in mg/L.

Patient's global assessment of health on a visual analog scale (0-100 mm).[17]

Interpretation: A higher score indicates more active disease. A change in the score is used

to assess treatment response.[18][19]
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Psoriasis Area and Severity Index (PASI):

Application: The most widely used tool to measure the severity of psoriasis.[20]

Calculation: The body is divided into four regions (head, trunk, upper extremities, lower

extremities). In each region, the severity of erythema (redness), induration (thickness),

and desquamation (scaling) is rated on a 0-4 scale. The percentage of area affected is

also scored on a 0-6 scale. These values are then entered into a formula that weights

each body region to produce a final score from 0 (no disease) to 72 (most severe

disease).[20][21][22]

Efficacy Measurement: Treatment efficacy is often reported as the percentage of patients

achieving a 75% or 90% reduction in their baseline PASI score (PASI 75 or PASI 90).

Mayo Score for Ulcerative Colitis:

Application: Assesses disease activity in Ulcerative Colitis.

Components: It is a composite score from 0 to 12 based on four parameters, each scored

from 0 to 3:

Stool frequency.

Rectal bleeding.

Findings on endoscopy.

Physician's global assessment.[23][24][25]

Interpretation: A higher score indicates more severe disease. Clinical response and

remission are defined by specific reductions in the score.[25]

Visualizing the Development Landscape
The clinical development of first-generation RIPK1 inhibitors has been challenging, with several

candidates failing to demonstrate sufficient efficacy or encountering safety issues that have led

to their discontinuation.
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Caption: Clinical Development Pipeline of Key RIPK1 Inhibitors.

Conclusion
The clinical development of RIPK1 inhibitors has underscored the complexity of targeting this

central signaling node. While initial Phase I studies have generally demonstrated that these
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molecules are well-tolerated and can achieve high levels of target engagement, this has not

consistently translated into clinical efficacy in Phase II trials for various inflammatory and

neurodegenerative diseases.[1] The discontinuation of several first-generation RIPK1 inhibitors

highlights the challenges in this field.

However, the rationale for inhibiting RIPK1 in diseases characterized by inflammation and

necroptotic cell death remains strong. Ongoing and future research with next-generation

inhibitors will be crucial to determine if the full therapeutic potential of targeting RIPK1 can be

realized. Lessons learned from these early clinical trials, particularly regarding patient selection,

dose optimization, and the specific molecular context of the diseases being treated, will be

invaluable for the continued development of this class of drugs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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